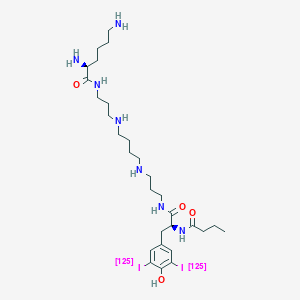![molecular formula C12H16N2O B143030 4-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 146440-15-5](/img/structure/B143030.png)
4-[3-(Dimethylamino)propoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Dimethylamino)propoxy]benzonitrile, also referred to as DMABN, is a compound known for its dual fluorescence, which is characterized by the presence of both locally excited (LE) and intramolecular charge transfer (ICT) states. The behavior of DMABN has been extensively studied due to its interesting photophysical properties, which are influenced by factors such as solvent polarity and temperature .
Synthesis Analysis
While the provided papers do not detail the synthesis of DMABN, related compounds have been synthesized through Knoevenagel condensation reactions, as demonstrated by the simultaneous formation of Z and E isomers of a structurally similar compound . This suggests that DMABN could potentially be synthesized through similar condensation reactions involving appropriate precursors.
Molecular Structure Analysis
The molecular structure of DMABN has been a subject of debate, with studies suggesting various geometries for its ICT state. Some research indicates that the ICT state has a twisted geometry with a potential distortion towards C(s) symmetry, as opposed to the previously assumed C(2v) symmetry . The twisting of the dimethylamino group is considered a key structural feature in the charge transfer process .
Chemical Reactions Analysis
DMABN undergoes an intramolecular charge transfer reaction, which is the basis of its dual fluorescence. The ICT reaction involves a reversible transition between the LE and ICT states, which can be described by a two-state mechanism . The compound exhibits different behaviors in various solvents, with photobleaching observed under mild excitation conditions in room temperature ionic liquids, followed by fluorescence recovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMABN are closely related to its dual fluorescence. The fluorescence response is sensitive to the environment, with changes in solvent viscosity and polarity affecting the emission characteristics . The ICT state is associated with a blue shift in emission peak at lower temperatures, indicating emission from an incompletely solvated state . Theoretical studies have also shown that the excited states of DMABN are influenced by the solvent, with the CT state being stabilized in polar solvents .
Relevant Case Studies
Several case studies have been conducted to understand the photophysical behavior of DMABN. For instance, fluorescence excitation spectra of jet-cooled DMABN have been compared to related compounds, revealing efficient non-radiative decay channels and the occurrence of fluorescence emission from the ICT state in the gas phase . Additionally, the nonadiabatic relaxation dynamics of DMABN following photoexcitation have been studied using trajectory surface hopping approaches, providing insights into the early events of the relaxation process .
科学的研究の応用
1. Palladium-Promoted Diamination
The compound plays a role in organic chemistry as a reactant in the palladium(II)-promoted 1,4-diamination of 1,3-dienes. This process involves the formation of 4-dimethylamino π-allylic palladium complexes, which, upon further reaction, yield 1,4-diamines (Åkermark et al., 1979).
2. Nonadiabatic Relaxation Dynamics
In physical chemistry, 4-(N,N-Dimethylamino)benzonitrile (DMABN) serves as a key system for studying dual fluorescence and nonadiabatic relaxation dynamics. Research involving first-principles simulations has shed light on the molecular processes following photoexcitation (Kochman et al., 2015).
3. Charge-Transfer Dynamics
DMABN is widely studied for understanding photoinduced charge-transfer (CT) dynamics. Ultraviolet femtosecond stimulated Raman spectroscopy has been utilized to probe the ultrafast CT processes in this compound (Rhinehart et al., 2012).
4. Fluorescence Polarity Probes
In biochemistry, DMABN has been used in the study of fluorescence polarity probes, particularly in aqueous solutions of cyclodextrins. This research aids in understanding both the photophysical behavior of DMABN and its complexation with cyclodextrins (Cox et al., 1984).
5. Intramolecular Charge Transfer Studies
DMABN is also a model compound for intramolecular charge transfer studies in various solvents, exploring the mechanism of charge transfer and its dependency on the solvent's properties (Sudholt et al., 1999).
6. Spectroscopy and Vibrational Analysis
The spectroscopic properties of DMABN have been extensively studied. Infrared and Raman spectra have been used for vibrational analysis, enhancing the understanding of the interaction between the dimethylamino group and the benzene ring (Okamoto et al., 2000).
Safety And Hazards
While specific safety and hazard information for “4-[3-(Dimethylamino)propoxy]benzonitrile” was not found in the web search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment and following proper storage and disposal procedures .
特性
IUPAC Name |
4-[3-(dimethylamino)propoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCJVOUBTBJYTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474464 |
Source


|
| Record name | 4-[3-(Dimethylamino)propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Dimethylamino)propoxy]benzonitrile | |
CAS RN |
146440-15-5 |
Source


|
| Record name | 4-[3-(Dimethylamino)propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














